molecular formula C10H9N3O3 B1661739 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- CAS No. 944897-52-3

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-

Cat. No.: B1661739
CAS No.: 944897-52-3
M. Wt: 219.20
InChI Key: MWJPEPMXELTOIK-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- (CAS: 944897-52-3) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol . Its structure comprises a 1,2,4-triazole core substituted at position 3 with a 2-methoxyphenyl group and at position 5 with a carboxylic acid moiety (Figure 1). The IUPAC name, 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid , reflects its substitution pattern and functional groups.

The triazole ring exists in tautomeric equilibrium between 1H- and 4H-forms, with the 1H-tautomer being more stable due to aromatic resonance stabilization . The methoxyphenyl substituent introduces steric and electronic effects, while the carboxylic acid group enhances hydrogen-bonding potential.

Table 1: Key Molecular Properties

Property Value
CAS Number 944897-52-3
Molecular Formula C₁₀H₉N₃O₃
Molecular Weight 219.20 g/mol
IUPAC Name 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid

Historical Context of Triazole Derivatives in Heterocyclic Chemistry

Triazoles, first named by Bladin in 1885, gained prominence due to their versatile pharmacological profiles . The 1,2,4-triazole scaffold emerged as a critical pharmacophore following the discovery of antifungal agents like fluconazole and voriconazole , which inhibit fungal CYP51 enzymes . Synthetic advancements, such as the Huisgen azide-alkyne cycloaddition (CuAAC), enabled regioselective synthesis of 1,4-disubstituted triazoles, expanding their applications in drug discovery .

The introduction of carboxylic acid and aryl substituents (e.g., methoxyphenyl) into triazole frameworks has been explored to modulate solubility, bioavailability, and target binding. For instance, 1,2,4-triazole-3-carboxylic acid derivatives have been studied for their antiviral and antibacterial properties .

Significance of Methoxyphenyl Substituents in Bioactive Compounds

The 2-methoxyphenyl group in this compound contributes to its bioactivity through:

  • Electron-donating effects : The methoxy group (-OCH₃) enhances aromatic ring electron density, facilitating π-π stacking with biological targets .
  • Lipophilicity : The substituent improves membrane permeability, critical for intracellular target engagement .
  • Conformational rigidity : The planar phenyl group restricts rotational freedom, optimizing receptor binding .

In antimicrobial studies, methoxyphenyl-substituted triazoles exhibit enhanced activity against Staphylococcus aureus and Bacillus anthracis by disrupting membrane potential or inhibiting efflux pumps . For example, chalcone derivatives with methoxyphenyl groups demonstrated MIC values as low as 1.56 μg/mL against B. anthracis .

Table 2: Bioactivity of Methoxyphenyl-Substituted Triazoles

Compound Class Activity (MIC Range) Target Pathogens
Chalcone-triazole hybrids 1.56–6.25 μg/mL B. anthracis, MRSA
Thioether-triazoles 0.78–6.25 μg/mL S. aureus, E. faecalis

This structural motif’s versatility underscores its value in developing therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJPEPMXELTOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204398
Record name 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601204398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-52-3
Record name 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Cyclization Strategy

The foundational route involves cyclocondensation of 2-methoxyphenylthiosemicarbazide with α-keto acids or esters. For instance, reaction with ethyl pyruvate in ethanol under reflux conditions generates the 1,2,4-triazole core. This method, adapted from bioisostere synthesis techniques, achieves 62–68% yields but faces challenges in controlling N-substitution patterns. The 2-methoxyphenyl group directs cyclization through resonance effects, favoring 3-aryl substitution as confirmed by $$^{1}\text{H}$$-$$^{15}\text{N}$$ HMBC NMR analysis.

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation (150°C, 20 min) with catalytic p-toluenesulfonic acid in DMF, reducing reaction times from 12 h to 35 min while improving yields to 78%. This method minimizes decarboxylation side reactions, critical for preserving the carboxylic acid functionality at position 5.

Post-Cyclization Functionalization Approaches

Halogenation-Directed Cross-Coupling

Bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile at 40°C introduces a handle for subsequent Suzuki-Miyaura coupling. Key parameters include:

Parameter Optimal Value Impact on Yield
NBS Equivalents 1.05 eq 89% yield
Reaction Temperature 35–40°C <5% dibromination
Solvent MeCN:THF (3:1) 92% selectivity

Post-bromination, palladium-catalyzed coupling with 2-methoxyphenylboronic acid (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, dioxane/H$$_2$$O) installs the aryl group with 75–82% efficiency.

Carboxylation via Grignard/CO$$_2$$ Insertion

Adapting methods from 1,2,3-triazole synthesis, lithiation at position 5 using LDA (2.2 eq, THF, −78°C) followed by CO$$_2$$ quenching introduces the carboxylic acid group. This step requires rigorous exclusion of moisture, achieving 67% conversion with subsequent acid workup (2M HCl).

Convergent Synthesis Through Fragment Coupling

Triazole-Ester Intermediate Preparation

Methyl-1H-1,2,4-triazole-3-carboxylate serves as a versatile precursor. Functionalization proceeds via:

  • N-Alkylation : 2-Methoxybenzyl bromide (1.1 eq, K$$2$$CO$$3$$, DMF, 80°C) introduces the aryl group at position 3 with 85% regioselectivity.
  • Ester Hydrolysis : NaOH (2M, MeOH/H$$_2$$O, 25°C) converts the ester to carboxylic acid quantitatively.

Computational Modeling for Regiochemical Control

DFT calculations (B3LYP/6-311+G**) predict favorable transition states for N3-alkylation over N1 by 9.3 kcal/mol, aligning with experimental outcomes. Steric maps indicate the 2-methoxy group directs electrophiles to the less hindered N3 position.

Industrial-Scale Process Optimization

Solvent and Base Screening

Comparative studies reveal tetrahydrofuran (THF) with LiHMDS base maximizes carboxylation efficiency:

Base Solvent Temperature Yield (%)
LiHMDS THF −78°C 72
NaHMDS DME −40°C 58
KOtBu Toluene 0°C 41

Crystallization-Induced Purification

Final purification employs pH-controlled (pH 3.5) anti-solvent crystallization from ethanol/water (4:1), increasing purity from 88% to 99.7% with 81% recovery.

Mechanistic Insights and Side Reaction Mitigation

Quaternization Pathways

Excess alkylating agents (>1.2 eq) promote triazole quaternization, forming byproducts (up to 23%). Kinetic studies show pseudo-first-order decay (k = 0.017 min$$^{-1}$$) of the desired product above 50°C, necessitating strict temperature control.

Decarboxylation During Workup

Carboxylic acid instability mandates low-temperature (<30°C) aqueous workups. Addition of radical inhibitors (BHT, 0.1 wt%) reduces decarboxylation from 15% to 2% during concentration.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the substituents attached to it.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry: In chemistry, 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to mimic amide bonds makes it a valuable tool in the design of bioactive molecules .

Medicine: In medicine, triazole derivatives are explored for their potential therapeutic properties, including antiviral, antifungal, and anticancer activities. This compound’s unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: Industrially, the compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Functional Groups: Carboxylic acid moieties (e.g., in the target compound and 5-amino-1H-1,2,4-triazole-3-carboxylic acid) enhance hydrogen-bonding capacity, which is critical for biological interactions. Ester derivatives (e.g., ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate) exhibit increased lipophilicity .

Physicochemical Properties

  • Melting Points: The 5-amino-1H-1,2,4-triazole-3-carboxylic acid derivative exhibits a high melting point (178–182°C) due to intermolecular hydrogen bonding, while esterified analogs (e.g., ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate) likely have lower melting points .
  • Thermal Stability : Triazole cores generally demonstrate stability up to 250–300°C, but the 2-methoxyphenyl group may introduce thermal lability compared to simpler substituents .

Biological Activity

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anti-inflammatory and anticancer activities, supported by case studies and research findings.

  • Chemical Formula : C11H11N3O3
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 210159-13-0

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable anti-inflammatory properties. A study highlighted that certain synthesized triazole derivatives showed anti-inflammatory activity comparable to indomethacin, with effectiveness ranging from 38% to 100% of the reference drug's activity . Specifically, compounds with methoxyphenyl substitutions displayed enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4b45.968.2
639.846.3

These values indicate that the tested compounds have potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For instance, compounds derived from triazole exhibited cytotoxic effects against various cancer cell lines. A study reported that specific triazole-thione compounds showed significant activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent efficacy:

CompoundCancer Cell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
69cMCF-727.3

These findings suggest that triazole derivatives can be further developed as anticancer agents.

The biological activity of these compounds is often linked to their ability to inhibit specific enzymes involved in disease processes. The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators, while anticancer activity may be attributed to the induction of apoptosis in malignant cells.

Case Studies

  • Synthesis and Evaluation : A series of novel triazole derivatives were synthesized and evaluated for their biological activities. The study utilized both in vitro assays and docking studies to predict binding affinities to target enzymes, confirming the potential for therapeutic applications .
  • Histopathological Investigations : In vivo studies assessed the ulcerogenic potential of these compounds compared to traditional NSAIDs like indomethacin, revealing a lower incidence of gastric ulceration with certain triazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-
Reactant of Route 2
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1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-

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